molecular formula C31H37NO8S B1406450 (3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 849674-11-9

(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No. B1406450
CAS RN: 849674-11-9
M. Wt: 583.7 g/mol
InChI Key: FNFXANFTPUGDMK-UHFFFAOYSA-N
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Description

(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C31H37NO8S and its molecular weight is 583.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Catalysis : A study by Nagel and Krink (1993) described the synthesis of diastereomeric mixtures of similar pyrrolidines, which are used in enantioselective catalysis. They detailed the chromatographic separation and purification of ligand diastereomers and their transformation into palladium complexes. These complexes have potential applications in enantioselective hydrogenations (Nagel & Krink, 1993).

  • Organic Light-Emitting Devices (OLEDs) : Su and Zheng (2019) synthesized red iridium(III) complexes, which include similar sulfur-containing ligands, for use in OLEDs. They demonstrated high phosphorescence quantum yields and excellent performance in devices, indicating potential for advanced display and lighting technologies (Su & Zheng, 2019).

  • Asymmetric Synthesis of Azasugars : Huang Pei-qiang (2011) reported an asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate in the synthesis of pyrrolidine azasugars. This work highlights the importance of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (Huang Pei-qiang, 2011).

  • Supramolecular Chemistry : A study by Marivel Samipillai et al. (2016) explored the crystal structure and supramolecular arrangement of oxopyrrolidine analogs. They highlighted the importance of weak interactions like C-H...O and C-H...π in controlling the conformation and assembly of these molecules, important for understanding molecular interactions in larger structures (Marivel Samipillai et al., 2016).

  • Polymer Synthesis : Yunhua Lu et al. (2014) synthesized aromatic diamine monomers containing pyrrolidine units for the preparation of poly(pyridine-imide)s. These polymers, due to their structure, showed good solubility and thermal stability, suggesting their utility in high-performance materials (Yunhua Lu et al., 2014).

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase with a pyrrolidine core. This showcases the potential of pyrrolidine derivatives in medicinal chemistry, particularly in antiviral drug development (Wang et al., 2001).

properties

IUPAC Name

tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO8S/c1-30(2,3)39-29(33)32-20-27(28(21-32)40-41(6,34)35)38-31(22-10-8-7-9-11-22,23-12-16-25(36-4)17-13-23)24-14-18-26(37-5)19-15-24/h7-19,27-28H,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFXANFTPUGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
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(3R,4S)-Tert-Butyl 3-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

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